molecular formula C10H12N2O3 B14854866 Ethyl (5-amino-4-formylpyridin-2-YL)acetate

Ethyl (5-amino-4-formylpyridin-2-YL)acetate

Cat. No.: B14854866
M. Wt: 208.21 g/mol
InChI Key: ZGWCMYGQRPHVLZ-UHFFFAOYSA-N
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Description

Ethyl (5-amino-4-formylpyridin-2-YL)acetate is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-4-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-chloropyridine, the pyridine ring is constructed through a series of reactions involving nucleophilic substitution and cyclization.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.

    Formylation: The formyl group is added through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.

    Esterification: The final step involves esterification to introduce the ethyl acetate moiety, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-4-formylpyridin-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Ethyl (5-amino-4-formylpyridin-2-YL)acetate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-4-formylpyridin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Ethyl (5-amino-4-formylpyridin-2-YL)acetate can be compared with other similar compounds, such as:

    Ethyl (5-amino-4-formylpyrimidin-2-YL)acetate: Similar structure but with a pyrimidine ring instead of pyridine.

    Ethyl (5-amino-4-formylpyridin-3-YL)acetate: Similar structure but with the formyl group at a different position on the pyridine ring.

    Ethyl (5-amino-4-formylpyridin-2-YL)propionate: Similar structure but with a propionate moiety instead of acetate.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to variations in their structure.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(5-amino-4-formylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)4-8-3-7(6-13)9(11)5-12-8/h3,5-6H,2,4,11H2,1H3

InChI Key

ZGWCMYGQRPHVLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)N)C=O

Origin of Product

United States

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